molecular formula C15H12O5 B018129 Naringenin CAS No. 67604-48-2

Naringenin

Cat. No. B018129
Key on ui cas rn: 67604-48-2
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-UHFFFAOYSA-N
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Patent
US04461907

Procedure details

4',5,7-Trihydroxyflavanone (10.5 g) was stirred with acetic anhydride (50 ml) and sulphuric acid (5 drops) for 2 hr at room temperature, then poured into iced water. The product was extracted into ether and the extracted washed with water, followed by sodium bicarbonate solution. 4',5,7-Triacetoxyflavanone was obtained on evaporation of the ether, and this was dissolved in a mixture of tetrahydrofuran (250 ml) and ethanol (250 ml). Sodium borohydride (1.2 g) was added over 5 min, and the solution stirred for 30 min. Further borohydride (1.8 g) was then added and stirring continued for a further 30 min. The solution was acidifed by cautious addition of glacial acetic acid (8 ml). The solvent was evaporated off and the residual oil extracted into chloroform, washed with water, dried and evaporated.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:20]=[CH:19][C:5]([CH:6]2[CH2:15][C:14](=[O:16])[C:13]3[C:8](=[CH:9][C:10]([OH:18])=[CH:11][C:12]=3[OH:17])[O:7]2)=[CH:4][CH:3]=1.C(O[C:25](=[O:27])[CH3:26])(=O)C>S(=O)(=O)(O)O.O>[C:2]([O:1][C:2]1[CH:20]=[CH:19][C:5]([CH:6]2[CH2:15][C:14](=[O:16])[C:13]3[C:8](=[CH:9][C:10]([O:18][C:25](=[O:27])[CH3:26])=[CH:11][C:12]=3[O:17][C:6](=[O:7])[CH3:5])[O:7]2)=[CH:4][CH:3]=1)(=[O:1])[CH3:3]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
OC1=CC=C(C2OC3=CC(=CC(=C3C(C2)=O)O)O)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
WASH
Type
WASH
Details
the extracted washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C2OC3=CC(=CC(=C3C(C2)=O)OC(C)=O)OC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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